(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide
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Overview
Description
3-[2-[bis(phenylmethyl)amino]-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-cyano-N-methyl-2-propenamide is a pyridopyrimidine.
Scientific Research Applications
1. Chemical Behavior and Synthesis
- The compound exhibits a range of reactions with different nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives. These reactions are significant for exploring new chemical structures and potential applications in medicinal chemistry (Bondock, Tarhoni, & Fadda, 2011).
2. Potential for Novel Derivatives
- Research has explored the modification of pyridine moieties in related compounds, which has implications for enhancing biological properties. This suggests potential applications in developing new analgesic compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
3. Formation of Heterocycles
- The compound can be transformed into various heterocycles such as imidazo-pyridines and imidazo-pyrimidines, showcasing its utility in the synthesis of complex organic structures (Kolar, Tiŝler, & Pizzioli, 1996).
4. Synthesis of Pyranones and Pyridones
- Research demonstrates its ability to react with C, O, and N-binucleophiles, leading to the creation of pyranone, chromene, and pyrido derivatives. These findings are crucial for developing novel pharmaceutical compounds (Bondock, Tarhoni, & Fadda, 2014).
5. Antitumor Activity
- Some derivatives have shown promising in vitro antitumor activity, highlighting the compound's potential in cancer research. Molecular docking studies have also been used to evaluate these activities, indicating its usefulness in drug design (Fahim, Elshikh, & Darwish, 2019).
6. Antimicrobial Applications
- Its derivatives have been tested for antimicrobial properties, indicating potential use in developing new antimicrobial agents (Abu-Melha, 2013).
7. Antioxidant Agents
- Derivatives of the compound have shown potential as antioxidant agents, which could be significant in treating oxidative stress-related diseases (Vartale, Halikar, Pawar, & Tawde, 2016).
properties
Molecular Formula |
C27H23N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(dibenzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C27H23N5O2/c1-29-26(33)22(17-28)16-23-25(30-24-14-8-9-15-32(24)27(23)34)31(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-16H,18-19H2,1H3,(H,29,33)/b22-16+ |
InChI Key |
LYMGYWLJIICTTO-CJLVFECKSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)/C#N |
SMILES |
CNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C#N |
Canonical SMILES |
CNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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